molecular formula C6H3BrClNO B582063 2-Bromo-5-chloropyridine-4-carboxaldehyde CAS No. 921630-14-0

2-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No.: B582063
CAS No.: 921630-14-0
M. Wt: 220.45
InChI Key: OBHVMEJUYJSWKS-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a formyl group. It is primarily used in chemical research and synthesis due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloropyridine-4-carboxaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-4-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing halogen atoms and the formyl group. These functional groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine-4-carboxaldehyde
  • 2-Bromo-4-chloropyridine-3-carboxaldehyde
  • 4-Bromo-2-chloropyridine-3-carboxylic acid
  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde
  • 5-Bromo-2-chloropyridine-3-carbonitrile

Uniqueness

2-Bromo-5-chloropyridine-4-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Biological Activity

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and microbial infections. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives followed by formylation reactions. Various methods have been reported in the literature for its preparation, emphasizing its versatility as a synthetic building block in organic chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives incorporating this scaffold were tested against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to 66% compared to control groups treated with standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AA54912High selectivity for cancer cells
Compound BHSAEC1-KT45Moderate cytotoxicity on non-cancerous cells
Compound CA5498Comparable to cisplatin

The structure-activity relationship (SAR) studies suggested that modifications to the amino groups significantly affected the cytotoxic properties, indicating the importance of specific functional groups in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Some derivatives demonstrated promising results, particularly against strains resistant to standard antibiotics like linezolid .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Notes
Compound DMRSA32Effective against resistant strains
Compound EE. coli64Moderate activity observed

Case Studies

A notable case study involved the evaluation of a series of compounds based on the structure of this compound for their dual action against both cancerous cells and resistant bacterial strains. The study revealed that compounds with both anticancer and antimicrobial properties could be developed, offering a dual therapeutic approach .

Properties

IUPAC Name

2-bromo-5-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHVMEJUYJSWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670315
Record name 2-Bromo-5-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921630-14-0
Record name 2-Bromo-5-chloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred sol. of diisopropylamine (20.9 mL, 148 mmol) in dry THF (350 mL) at −5° C. was added dropwise BuLi (1.6M in hexane, 89.5 mL, 143 mmol), and the resulting sol. was stirred for 30 min at −5° C. The sol. was allowed to cool to −70° C., and a sol. of 2-bromo-5-chloropyridine (25.0 g, 130 mmol) in THF (100 mL) was added dropwise at −70° C. over 15 min, such that the internal temperature did not exceed −65° C. The mixture was stirred at −70° C. for 30 min. DMF (10.52 mL, 136 mmol) was added dropwise over 20 min such that the internal temperature did not exceed −70° C. The orange mixture was stirred at −70° C. for 40 min. The mixture was allowed to warm up to rt, and was poured onto a mixture of water (200 mL) and aq. 1 M NaOH (50 mL). The mixture was extracted with EtOAc (2×), and the combined org. extracts were washed back with aq. 1M NaOH (2×). The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:9→1:8→1:6→1:4→1:2→1:1) yielded the title compound (21.55 g, 72%). LC-MS: tR=0.74 min; ES+: 295.01.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
89.5 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
72%

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